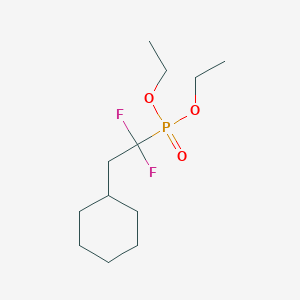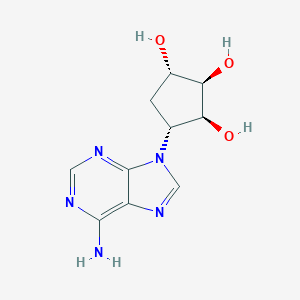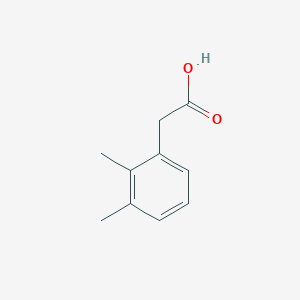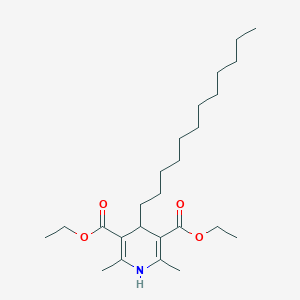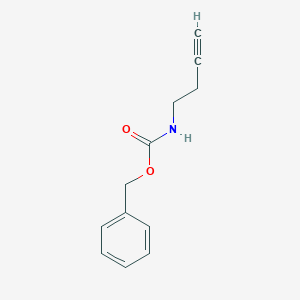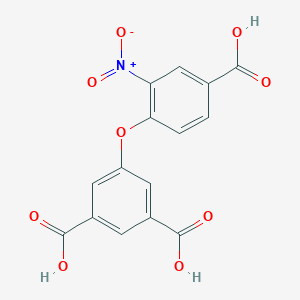![molecular formula C34H32ClN3O6 B136673 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate CAS No. 154161-81-6](/img/structure/B136673.png)
4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate, also known as 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate, is a useful research compound. Its molecular formula is C34H32ClN3O6 and its molecular weight is 614.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclobutanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aryloxy Complexes and Tungsten Compounds in Metathesis Reactions
The aryloxy complexes of tungsten, particularly when combined with organotin or -lead cocatalysts, demonstrate excellent precursor catalyst properties. These complexes showcase impressive activity and stereoselectivity in metathesis reactions, transforming various olefins into desired products. For instance, the cyclometallated neopentylidene tungsten complex is known for its high activity and selectivity in transforming cis- and trans-2-pentene, retaining the configuration of the starting olefin. It's also exceptionally active in metathesis of functionalized olefins, converting significant equivalents into products like 9-octadecene and diethyl-9-octadecenedioate at room temperature. Furthermore, these complexes have shown the ability to transform cyclic and acyclic double bonds with thio-ether functionalities into corresponding polymers or cyclic products, highlighting their versatility and potential in polymer chemistry and material science (Lefebvre et al., 1995).
Methylene-Linked Liquid Crystal Dimers in Phase Transition
Methylene-linked liquid crystal dimers, like the 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and its analogs, exhibit two distinct mesophases. The higher temperature mesophase is a typical nematic phase, while the lower temperature phase is identified as a twist-bend nematic phase. This phase assignment is based on optical textures observed, which are strikingly similar to those reported for structurally similar dimers. Notably, these dimers, especially those linked by an odd number of methylene groups, have been attributed to the formation of the twist-bend nematic phase due to their bent geometry, offering unique insights into the structural factors influencing phase transitions in liquid crystals (Henderson & Imrie, 2011).
Ant Cuticular Hydrocarbons in Species Discrimination
Cuticular hydrocarbons (CHCs) in ants present a rich diversity, playing crucial roles in species and nest-mate discrimination. The study of these CHCs across various ant species reveals a pattern with no apparent association between CHC profile and phylogeny, suggesting a complex evolutionary background. The presence of biosynthetically complex compounds like methyl branched dienes in primitive ants indicates that the genetic architecture necessary for the production of diverse CHCs predates their adaptive radiation. This understanding of CHCs can significantly contribute to the field of chemical ecology and the study of ant behavior (Martin & Drijfhout, 2009).
Sorption of Phenoxy Herbicides to Soil and Minerals
The study of phenoxy herbicide sorption, particularly 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogs, provides valuable insights into the interaction between these compounds and soil components. Understanding the parameters influencing sorption, such as soil organic matter, iron oxides, and specific soil properties, is crucial for predicting the environmental behavior of these herbicides. This knowledge is not only important for environmental chemistry but also for developing effective strategies for managing the impact of these compounds on ecosystems (Werner, Garratt, & Pigott, 2012).
Propriétés
IUPAC Name |
4-[(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32ClN3O6/c1-7-37-25-10-8-18(32(43)44-38-28(39)12-13-29(38)40)14-22(25)34(4,5)27(37)17-21-30(41)20(31(21)42)16-26-33(2,3)23-15-19(35)9-11-24(23)36(26)6/h8-11,14-17H,7,12-13H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLJXAKQFSXTLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(C1=CC4=C(C(=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)C4=O)[O-])(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408257 |
Source


|
| Record name | SQ-NHS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate | |
CAS RN |
154161-81-6 |
Source


|
| Record name | SQ-NHS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

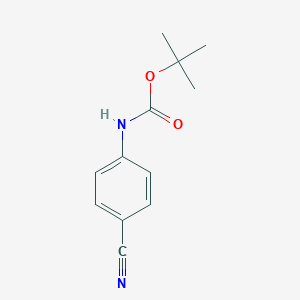
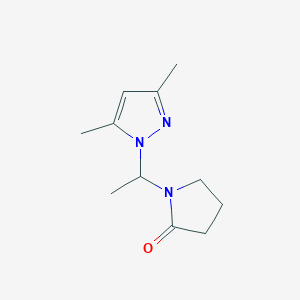
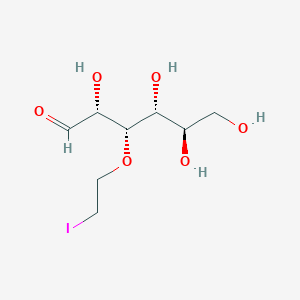
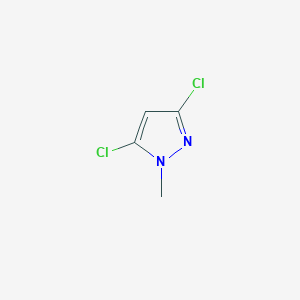
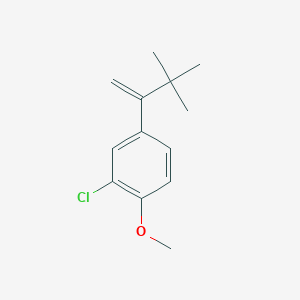
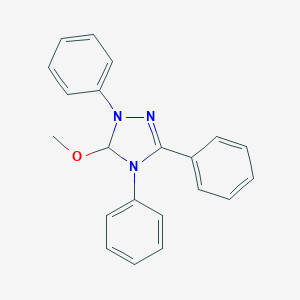
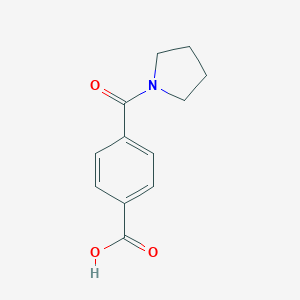
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)
